molecular formula C9H18ClNO5 B561723 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride CAS No. 24384-88-1

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

Cat. No.: B561723
CAS No.: 24384-88-1
M. Wt: 255.695
InChI Key: QEQNNZBTSSPTPF-USZWJLIHSA-N
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Description

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is a chemical compound with the molecular formula C9H17NO5.HCl. It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an amino group, and the compound is further protected by an isopropylidene group. This compound is significant in biomedical research, particularly in the study of viral infections and malignant tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride typically involves the selective protection of glucose derivatives. One common method includes the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose . The regioselective protection of 6-deoxy-1,2-O-isopropylidene-beta-L-idofuranose at 0-5 and the epimerization of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-beta-L-idofuranose at C-3 are key steps in the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process typically includes the use of cGMP (current Good Manufacturing Practice) standards to maintain quality and safety. The production can be scaled from kilograms to metric tons, with cleanroom environments ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro, nitroso, and deoxy derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. Its isopropylidene protection group enhances its stability and bioavailability, making it effective in targeting viral infections and malignant tumors.

Comparison with Similar Compounds

Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another glucose derivative with similar protective groups.

    6-Deoxy-1,23,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose: A precursor in the synthesis of the target compound.

Uniqueness

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride is unique due to its amino substitution at the sixth position, which imparts distinct chemical and biological properties. This makes it particularly valuable in biomedical research and pharmaceutical applications.

Properties

IUPAC Name

(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQNNZBTSSPTPF-USZWJLIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675571
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24384-88-1
Record name (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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